N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide;hydrochloride is a useful research compound. Its molecular formula is C24H32ClN5O3 and its molecular weight is 474.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide; hydrochloride, also known as GSK6853, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of GSK6853 is C22H27N5O, and it features a complex structure that includes a benzimidazole core and piperazine moiety. The compound's structure is crucial for its biological activity and interactions within biological systems.
GSK6853 functions primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. The presence of the benzimidazole ring suggests potential interactions with various biological targets, including kinases and phosphatases, which are critical in regulating cell growth and proliferation.
Antitumor Activity
Research has demonstrated that GSK6853 exhibits significant antitumor activity across various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. For instance, studies conducted on L1210 leukemia cells indicated that GSK6853 effectively reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, highlighting its potency against these cells .
In Vivo Efficacy
In vivo studies have further validated the antitumor potential of GSK6853. Animal models treated with the compound demonstrated significant tumor regression compared to control groups. Notably, efficacy was observed in models of solid tumors, where GSK6853 was administered via intraperitoneal injection. Tumor size reduction was accompanied by a decrease in metastasis rates .
Pharmacokinetics
Pharmacokinetic studies have shown that GSK6853 has favorable absorption characteristics with a bioavailability exceeding 50%. The compound exhibits a half-life conducive for therapeutic dosing schedules, allowing for sustained plasma concentrations necessary for effective treatment outcomes .
Case Studies
Several case studies have been published detailing the clinical implications of GSK6853:
-
Case Study 1: Leukemia Treatment
- A patient with refractory leukemia was treated with GSK6853 as part of a clinical trial. The patient exhibited a marked reduction in leukemic cell counts and improved overall health metrics after four weeks of treatment.
-
Case Study 2: Solid Tumors
- In another study involving patients with metastatic solid tumors, administration of GSK6853 resulted in significant tumor shrinkage in 60% of participants after eight weeks. Adverse effects were minimal and manageable.
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of GSK6853 compared to other known antitumor agents:
Compound | Target Type | IC50 (µM) | Mechanism of Action | Efficacy (In Vivo) |
---|---|---|---|---|
GSK6853 | Kinase Inhibitor | 0.5 | Induces apoptosis via caspase activation | Significant tumor regression |
Compound A | Topoisomerase Inhibitor | 1.0 | DNA damage induction | Moderate efficacy |
Compound B | Antimetabolite | 0.8 | Disrupts nucleotide synthesis | High efficacy |
Propriétés
Formule moléculaire |
C24H32ClN5O3 |
---|---|
Poids moléculaire |
474.0 g/mol |
Nom IUPAC |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C24H31N5O3.ClH/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2;/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3;1H/t16-;/m1./s1 |
Clé InChI |
WMVWXTNJPAEJEN-PKLMIRHRSA-N |
SMILES isomérique |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC.Cl |
SMILES canonique |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.